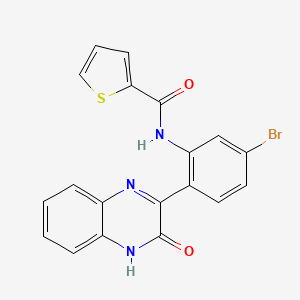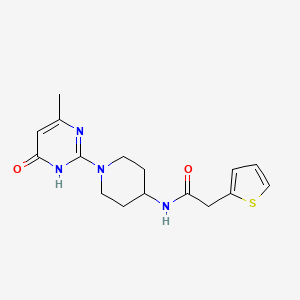![molecular formula C12H11N3O3 B2862828 6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1714928-83-2](/img/structure/B2862828.png)
6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound characterized by its nitro group and prop-2-yn-1-ylamino moiety. This compound belongs to the quinoline derivatives, which are known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions One common method starts with the nitration of quinoline to introduce the nitro group at the 6-position
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions such as temperature, pressure, and pH. Catalysts and specific solvents are often used to increase the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of amino derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, quinoline derivatives have shown potential in various therapeutic areas. They are studied for their antimicrobial, antifungal, and anticancer properties.
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating diseases such as malaria and cancer. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism by which 6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The nitro group and the prop-2-yn-1-ylamino moiety play crucial roles in these interactions, leading to biological effects such as inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Quinoline: A basic structure without the nitro and prop-2-yn-1-ylamino groups.
6-Nitroquinoline: Similar to the compound but lacks the prop-2-yn-1-ylamino group.
7-Aminoquinoline: Contains an amino group at the 7-position but lacks the nitro group.
Uniqueness: The presence of both the nitro group and the prop-2-yn-1-ylamino group in 6-Nitro-7-[(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one distinguishes it from other quinoline derivatives. This combination of functional groups contributes to its unique chemical and biological properties.
Propriétés
IUPAC Name |
6-nitro-7-(prop-2-ynylamino)-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-2-5-13-10-7-9-8(3-4-12(16)14-9)6-11(10)15(17)18/h1,6-7,13H,3-5H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBDNGORVFMNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=C(C=C2CCC(=O)NC2=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 6-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862745.png)



![5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline](/img/structure/B2862751.png)
![N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2862754.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B2862757.png)
![N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2862758.png)
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride](/img/structure/B2862762.png)
![4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2862763.png)
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/new.no-structure.jpg)


